molecular formula C8H11NO4 B3390021 Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 95104-47-5

Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B3390021
CAS No.: 95104-47-5
M. Wt: 185.18 g/mol
InChI Key: YEJLCENFADMRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is a high-purity chemical building block designed for research and development applications. This multifunctional isoxazole derivative is characterized by the presence of both an ester and a hydroxymethyl group on its core heterocyclic structure, making it a versatile intermediate in organic synthesis and medicinal chemistry. Researchers value this compound for its potential as a key precursor in the synthesis of more complex molecules, particularly in constructing libraries of compounds for pharmaceutical screening. The reactive sites allow for further chemical modifications; the ethyl ester can be hydrolyzed to a carboxylic acid or subjected to reduction, while the hydroxymethyl group can be functionalized into ethers or esters. Its primary research applications include serving as a scaffold in drug discovery projects, exploring structure-activity relationships, and developing novel agrochemicals or materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-12-8(11)7-5(2)13-9-6(7)4-10/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJLCENFADMRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204604
Record name Ethyl 3-(hydroxymethyl)-5-methyl-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95104-47-5
Record name Ethyl 3-(hydroxymethyl)-5-methyl-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95104-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(hydroxymethyl)-5-methyl-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the oxime, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of a base, such as sodium ethoxide, and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)-5-methyl-1,2-oxazole-4-carboxylate.

    Reduction: Formation of 3-(hydroxymethyl)-5-methyl-1,2-oxazolidine-4-carboxylate.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxazole ring can participate in hydrogen bonding and other interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Position 3) Substituents (Position 5) Key Functional Groups Molecular Weight (Da) Biological Activity (if reported)
Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate (CAS: 1803601-31-1) Hydroxymethyl Methyl -OH, ester 199.19 Not explicitly reported
Ethyl 3-(3,10-dibromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate (MC219) 3,10-Dibromoanthracene Methyl Brominated aryl, ester 515.09 Antitumor (in vitro studies)
Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate 4-Chlorophenyl, ethenyl-dimethylamine Methyl Chloroaryl, enamine, ester 320.78 Not reported; used in cycloaddition reactions
Ethyl 3-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate 2,4-Dichlorophenyl Methyl Dichloroaryl, ester 300.00 Not reported
Ethyl 5-phenyl-1,2-oxazole-4-carboxylate Phenyl Hydrogen Aryl, ester 217.23 Intermediate in drug synthesis

Physicochemical Properties

  • For example, ethyl 5-phenyl-1,2-oxazole-4-carboxylate is insoluble in water but soluble in alcohols and ethers .
  • Stability : Halogenated analogs (e.g., MC219) exhibit stability under acidic conditions, whereas hydroxymethyl derivatives may undergo ester hydrolysis or oxidation under harsh conditions .

Biological Activity

Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is a compound within the isoxazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic structure that includes nitrogen and oxygen atoms, characterized by the presence of hydroxymethyl and carboxylate functional groups. Its molecular formula is C8H11N2O4C_8H_{11}N_2O_4, with a molar mass of approximately 185.18 g/mol. The unique arrangement of these functional groups contributes to its biological interactions.

Biological Activity Overview

Research has identified several key areas where ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate exhibits significant biological activity:

1. Antimicrobial Properties

  • The compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies suggest that it disrupts microbial cell functions through interactions with cellular targets such as enzymes and membrane proteins.

2. Anticancer Activity

  • Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate shows promise as an anticancer agent. Research indicates its ability to inhibit the proliferation of cancer cells in vitro, potentially by inducing apoptosis and inhibiting cell cycle progression.

The mechanism through which this compound exerts its biological effects involves several interactions:

  • Hydrogen Bonding : The hydroxymethyl and carboxylate groups can form hydrogen bonds with target proteins, influencing their conformation and function.
  • Electrostatic Interactions : These interactions enhance binding affinity to specific enzymes or receptors, potentially altering enzymatic activity or receptor signaling.

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
AntimicrobialEffective against various bacterial strainsDisruption of microbial cell functions
AnticancerInhibits cancer cell proliferationInduction of apoptosis; inhibition of cell cycle progression

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity.
  • Anticancer Research :
    • In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved modulation of apoptotic signaling pathways, leading to increased rates of programmed cell death.

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions, such as [3+2] cycloaddition between alkynyldimethylsilyl ethers and nitrile oxides. Controlled conditions (e.g., 50°C heating for 2 hours, as in and ) are critical for yield optimization. Solvents like ethanol and catalysts (e.g., Bredereck reagent) are used to enhance reaction rates. Post-synthesis, recrystallization from ethanol ensures purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming functional groups (e.g., hydroxymethyl and methyl substituents) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
  • X-ray Crystallography : Resolves structural ambiguities by determining bond lengths, angles, and molecular packing (e.g., using SHELX programs) .

Q. How is the compound’s stability assessed under varying experimental conditions (e.g., pH, temperature)?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.
  • Solubility Testing : Determines solubility in polar/non-polar solvents (e.g., ethanol, hexane) .
  • pH Stability Assays : Monitors structural integrity under acidic/basic conditions via NMR or HPLC .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antimicrobial Testing : Disk diffusion assays against bacterial/fungal strains .
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines to assess IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in structural or reactivity predictions?

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond parameters and intermolecular interactions. For example, SHELXL refines high-resolution data to identify hydrogen bonding (e.g., C–H···O) and π-π stacking, which influence reactivity and stability . Crystal packing analysis (e.g., using ORTEP-3) visualizes molecular conformations and validates computational models .

Q. What methodologies address contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate activity thresholds and rule out false positives .
  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., halogenated or methoxy derivatives) to isolate substituent effects .
  • Assay Standardization : Control variables like cell line selection, incubation time, and solvent carriers .

Q. How do computational methods predict interactions with biological targets?

  • Molecular Docking : Identifies binding modes with enzymes (e.g., human serum albumin) via software like AutoDock Vina .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) maps interaction patterns in crystal structures to predict bioactivity .

Q. What strategies optimize substituent modifications to enhance bioactivity?

  • Functional Group Replacement : Replacing hydroxymethyl with bromo or methoxy groups alters electronic effects and binding affinity .
  • Stereochemical Control : Diastereoselective bromination (as in ) generates enantiomers with distinct activity profiles.

Methodological Tables

Q. Table 1: Key Crystallographic Parameters (from )

ParameterValue
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensionsa=11.549 Å, b=12.474 Å, c=13.043 Å
Hydrogen BondsC–H···O (2.50–2.65 Å)

Q. Table 2: Biological Activity Comparison of Analogous Compounds

Compound ModificationBioactivity (IC₅₀, μM)Reference
5-Bromo substitution12.3 (Anticancer)
4-Methoxy substitution8.9 (Antimicrobial)
Hydroxymethyl derivative15.6 (Anticancer)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.